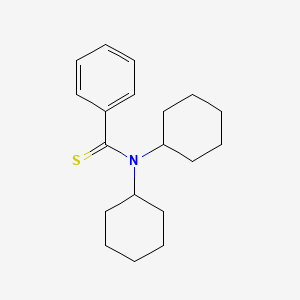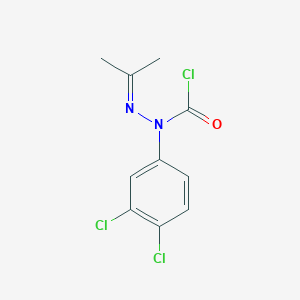![molecular formula C36H27As B14558914 (9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole CAS No. 61919-26-4](/img/structure/B14558914.png)
(9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole is a complex organic compound that belongs to the class of arsindoles. This compound is characterized by its unique structure, which includes a benzo[f]arsindole core with four phenyl groups attached. The stereochemistry of the compound is defined by the (9R,9aR) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[f]arsindole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of phenyl groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Stereochemical control: The (9R,9aR) configuration is achieved through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Scientific Research Applications
(9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole: shares similarities with other arsindole derivatives and phenyl-substituted compounds.
Benzene, Toluene, Ethyl Benzene, and Xylene (BTEX): These compounds share aromatic structures but differ in their functional groups and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61919-26-4 |
|---|---|
Molecular Formula |
C36H27As |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
(9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole |
InChI |
InChI=1S/C36H27As/c1-5-15-26(16-6-1)33-25-32-34(27-17-7-2-8-18-27)30-23-13-14-24-31(30)35(28-19-9-3-10-20-28)36(32)37(33)29-21-11-4-12-22-29/h1-25,35-36H/t35-,36+,37?/m1/s1 |
InChI Key |
XATYYRGIWWJYSP-DPAUDFPDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H]3C(=C(C4=CC=CC=C24)C5=CC=CC=C5)C=C([As]3C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(=C(C4=CC=CC=C24)C5=CC=CC=C5)C=C([As]3C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


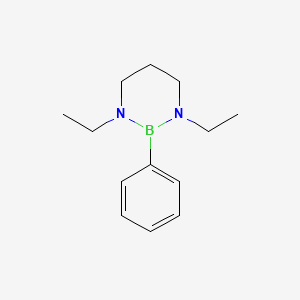
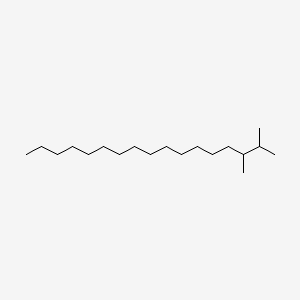
![10-[(Furan-2-YL)methyl]-1,2,3,4,4A,5,6,7,8,9,9A,10-dodecahydroacridine](/img/structure/B14558851.png)
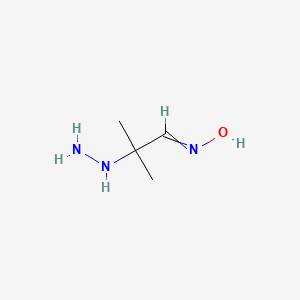
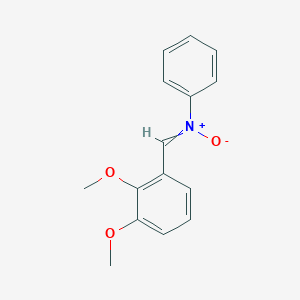
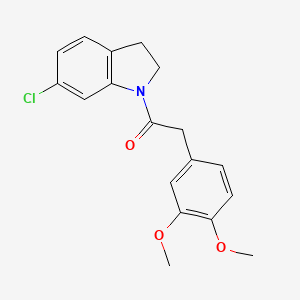
![11-(1-{3-[(4-Acetamidobutyl)amino]propyl}piperidin-2-YL)undecanoic acid](/img/structure/B14558882.png)
![Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate](/img/structure/B14558883.png)
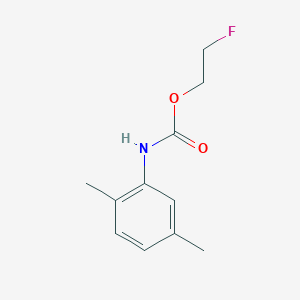
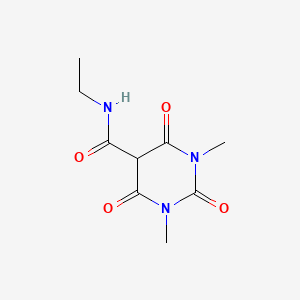
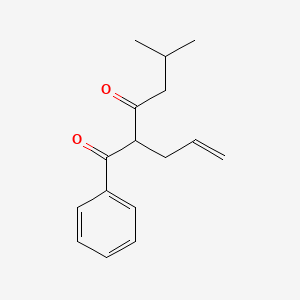
![4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14558918.png)
